Propagermanium

Descripción

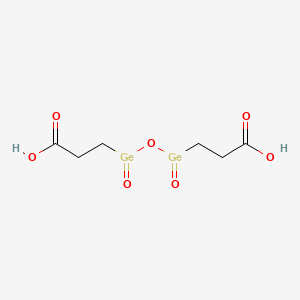

Structure

2D Structure

Propiedades

IUPAC Name |

3-[[2-carboxyethyl(oxo)germyl]oxy-oxogermyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10Ge2O7/c9-5(10)1-3-7(13)15-8(14)4-2-6(11)12/h1-4H2,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEABSBMNTNXEJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C[Ge](=O)O[Ge](=O)CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Ge2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9065316 | |

| Record name | Carboxyethylgermanium sesquioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12758-40-6, 126595-07-1 | |

| Record name | Carboxyethylgermanium sesquioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12758-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propagermanium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126595-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propagermanium [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012758406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 12758-40-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=267004 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, 3,3'-(1,3-dioxo-1,3-digermoxanediyl)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carboxyethylgermanium sesquioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'-(1,3-dioxo-1,3-digermoxanediyl)dipropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.533 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanisms of Action and Molecular Pathways of Propagermanium

Immunomodulatory Mechanisms

Propagermanium (B1678255) exerts its effects primarily through the modulation of the host's immune response. iiarjournals.orgontosight.ai Preclinical studies have suggested a dose-dependent induction of interferon-γ and an activation of macrophages and NK cells. nafkam.no Its immunomodulatory properties are central to its observed biological activities. nih.gov

Modulation of Macrophage and Dendritic Cell Activity

This compound significantly influences the activity of macrophages and dendritic cells, key components of the innate immune system. Research indicates that this compound can modulate macrophage function and trafficking. patsnap.com A primary mechanism is the inhibition of the C-C chemokine receptor type 2 (CCR2) signaling pathway. iiarjournals.orgnih.gov By blocking the CCL2/CCR2 axis, this compound stifles the chemotaxis of monocytes and macrophages, thereby suppressing their infiltration into inflammatory sites. nih.govahajournals.org This action is crucial, as the recruitment of macrophages to tissues like adipose tissue and the vasculature is a key factor in inflammation and the development of conditions such as atherosclerosis. nih.gov

Studies in animal models have demonstrated that this compound administration effectively reduces the accumulation of macrophages in tissues. jst.go.jp For instance, in a model of atherosclerosis, this compound treatment markedly reduced macrophage accumulation in atherosclerotic lesions. Furthermore, this compound can influence the polarization of macrophages. It has been shown to shift macrophage polarization from a pro-inflammatory (M1) state to an anti-inflammatory (M2) state. jst.go.jpnih.gov This is evidenced by a decrease in the expression of M1 markers like CD11c and an increase in M2 markers such as Arginase-1. nih.govplos.org This modulation of macrophage phenotype is a key component of its anti-inflammatory effects. jst.go.jpplos.org

While the primary focus has been on macrophages, there is also evidence suggesting an influence on dendritic cells. researchgate.net Dendritic cells, which are potent antigen-presenting cells, can be derived from the same precursors as macrophages. nih.gov this compound's interaction with CCR2, a receptor also involved in the mobilization of leukocyte subsets, suggests a potential indirect or direct influence on dendritic cell populations and function. iiarjournals.orgresearchgate.net

Table 1: Effects of this compound on Macrophage Activity

| Mechanism | Effect | Key Findings | References |

| Chemokine Receptor Inhibition | Blocks the CCL2/CCR2 signaling pathway. | Inhibits monocyte-macrophage chemotaxis and infiltration into inflammatory tissues. | iiarjournals.orgnih.govahajournals.org |

| Macrophage Polarization | Shifts macrophages from a pro-inflammatory (M1) to an anti-inflammatory (M2) phenotype. | Decreases gene expression of M1 markers (e.g., CD11c) and increases M2 markers (e.g., Arginase-1). | jst.go.jpnih.govplos.org |

| Tissue Infiltration | Reduces the number of infiltrating macrophages in various tissues. | Markedly reduced macrophage-positive areas in atherosclerotic lesions. | jst.go.jpnih.gov |

Enhancement of Natural Killer (NK) Cell Activity and Maturation

This compound has been shown to potentiate the activity of Natural Killer (NK) cells, which are critical for the immune response against virally infected cells and tumors. patsnap.comiiarjournals.org This enhancement of NK cell function is a well-documented aspect of its immunomodulatory profile. nafkam.noscilit.com

Research involving both healthy volunteers and patients with refractory cancers has demonstrated that this compound administration leads to the maturation of NK cells. iiarjournals.orgnih.gov Specifically, flow cytometry analysis revealed an increase in the CD16+/CD56Dim NK cell subset after treatment. iiarjournals.orgnih.gov This subset is recognized as the mature, cytolytic population of NK cells, characterized by abundant granzyme B, which is instrumental in inducing apoptosis in target cells. iiarjournals.org The increased proportion of these mature NK cells corresponds with an enhanced ability to induce apoptosis in cancer cells in vitro. iiarjournals.orgiiarjournals.org This suggests that this compound's anti-tumor activity may be mediated, at least in part, through the induction of NK cell maturation. iiarjournals.orgiiarjournals.org

Table 2: Impact of this compound on Natural Killer (NK) Cells

| Parameter | Observation | Significance | References |

| NK Cell Activity | Augmented NK cell activity. | Enhances the body's innate immune surveillance against tumors and viral infections. | patsnap.comnafkam.no |

| NK Cell Maturation | Induces maturation of NK cells. | Increases the population of the mature, cytolytic CD16+/CD56Dim NK cell subset. | iiarjournals.orgnih.gov |

| Apoptosis Induction | Increased apoptosis induction rate in cancer cells. | Correlates with the increase in mature NK cells, suggesting a mechanism for anti-tumor effects. | iiarjournals.orgiiarjournals.org |

Influence on Cytokine Production

A prominent mechanism of this compound is its ability to induce and enhance the production of Interferon-gamma (IFN-γ). nafkam.noscilit.com IFN-γ is a critical cytokine for both innate and adaptive immunity against viral and intracellular bacterial infections and for tumor control. wikipedia.org Studies have shown that sera from mice treated with this compound contain induced levels of IFN-γ. This induction is considered a key part of its biological activity. nafkam.no In animal models, this compound enhanced IFN-γ induction in mice that were also treated with Mycobacterium bovis (BCG). nih.gov However, in some inflammatory models, such as liver injury induced by C. parvum/LPS and cerebral ischemia-reperfusion injury, this compound has been shown to reduce elevated IFN-γ levels, suggesting its role in cytokine modulation is context-dependent and aimed at restoring homeostasis. nih.govnih.gov

This compound exhibits significant anti-inflammatory effects by inhibiting the production and release of several pro-inflammatory cytokines. patsnap.com In models of cerebral ischemia/reperfusion injury, treatment with this compound inhibited the release of a suite of inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6). nih.gov Similarly, in diet-induced obese mice, this compound treatment reduced the expression of TNF-α mRNA in adipose tissue, indicating a suppression of inflammation. jst.go.jp This inhibition of pro-inflammatory cytokines is consistent with its role as a CCR2 inhibitor, which reduces the infiltration of inflammatory macrophages that are a major source of these cytokines. nih.govahajournals.org A clinical trial also noted that this compound could downregulate serum IL-6 levels. researchgate.net

Table 3: this compound's Effect on Pro-inflammatory Cytokine Production

| Cytokine | Effect | Context/Model | References |

| TNF-α | Inhibition | Cerebral ischemia/reperfusion injury; Diet-induced obesity | jst.go.jpnih.gov |

| IL-1β | Inhibition | Cerebral ischemia/reperfusion injury | nih.gov |

| IL-6 | Inhibition | Cerebral ischemia/reperfusion injury; Breast cancer patients | nih.govresearchgate.net |

This compound has also been found to influence the production of Interleukin-2 (IL-2). IL-2 is a cytokine that plays a crucial role in the proliferation and differentiation of T cells and can also activate NK cells. oncolink.org In an in vitro study, this compound was shown to stimulate IL-2 production in mouse spleen cells cultured with Concanavalin A. nih.gov This finding suggests that part of this compound's immunomodulatory effect could be mediated through the enhancement of T-cell-related immune responses via IL-2 stimulation. nih.gov

Inhibition of Pro-inflammatory Cytokines (e.g., IL-1β, IL-6, TNF-α)

Impact on Cytotoxic T Lymphocytes (CTL)

This compound has been shown to modulate the activity of cytotoxic T lymphocytes (CTLs), a critical component of the adaptive immune system responsible for eliminating infected or cancerous cells. beckman.comthermofisher.com Studies in animal models have demonstrated that oral administration of this compound can induce the production of CTLs specifically targeting viral antigens, such as those from Herpes Simplex Virus type 1 (HSV-1). nih.gov This induction of CTLs is a key aspect of its antiviral activity, suggesting that this compound enhances the host's immune resistance against viral infections. nih.gov

The compound appears to foster a more effective CTL response. nih.govnih.gov For instance, in mice immunized with allogeneic lymphocytes, treatment with a related germanium compound, Ge-132, led to a marked enhancement of CTL activity. nih.gov This was associated with the prevention of the generation of suppressor macrophages, which would otherwise inhibit CTL generation. nih.gov Furthermore, this compound has been observed to stimulate the production of Interleukin-2 (IL-2), a cytokine essential for the clonal expansion and survival of activated CTLs. beckman.comnih.govfrontiersin.org

Regulation of Monocyte Chemotaxis and Infiltration

A significant aspect of this compound's mechanism of action is its ability to regulate the movement and accumulation of monocytes and macrophages at sites of inflammation. It has been shown to potently inhibit the infiltration of these cells in various experimental models. ahajournals.orgnih.gov For example, in a mouse model of thioglycollate-induced inflammation, oral administration of this compound significantly reduced the infiltration of macrophages into the abdominal cavity without affecting the infiltration of granulocytes and lymphocytes, indicating a selective inhibitory effect. ahajournals.org

This inhibitory effect on monocyte/macrophage infiltration is a cornerstone of its therapeutic potential in conditions characterized by chronic inflammation, such as atherosclerosis. ahajournals.orgnih.gov By suppressing the accumulation of macrophages in arterial lesions, this compound has been shown to reduce the development of atherosclerosis in animal models. ahajournals.orgnih.gov

Interaction with Chemokine Receptor Pathways

The regulation of monocyte chemotaxis by this compound is intricately linked to its interaction with specific chemokine receptor pathways, most notably the CCL2/CCR2 axis.

C-C Chemokine Receptor Type 2 (CCR2) Inhibition

This compound is recognized as a functional inhibitor of C-C chemokine receptor type 2 (CCR2). ahajournals.orgfrontiersin.orgwalshmedicalmedia.comnih.gov CCR2 is a key receptor expressed on monocytes, macrophages, and lymphocytes that, when activated by its ligand, monocyte chemoattractant protein-1 (MCP-1/CCL2), mediates their migration to inflammatory sites. ahajournals.orgfrontiersin.org this compound's inhibitory action on CCR2 function is selective; it has been shown to inhibit monocyte migration induced by CCL2 and CCL7 (another CCR2 ligand) but not by other chemokines like interleukin-8 or RANTES. ahajournals.orgfrontiersin.org

It is important to note that this compound is not a direct competitive antagonist of the CCL2-CCR2 interaction. ahajournals.org It does not block the binding of CCL2 to CCR2, nor does it affect the immediate downstream signaling events like intracellular calcium mobilization. nih.gov

Blocking CCL2/CCR2 Signaling Pathway

This compound effectively blocks the CCL2/CCR2 signaling pathway, which is a major driver of inflammatory cell recruitment in numerous diseases. frontiersin.orgwalshmedicalmedia.comresearchgate.net This pathway is crucial for the migration of tumor-associated macrophages (TAMs) and monocytic myeloid-derived suppressor cells (Mo-MDSCs) into the tumor microenvironment, which promotes cancer metastasis. walshmedicalmedia.com By inhibiting this pathway, this compound can suppress the growth of metastatic cancer. walshmedicalmedia.comresearchgate.net

The blockade of CCL2/CCR2 signaling by this compound has been demonstrated to be effective in various preclinical models, including those for atherosclerosis, renal fibrosis, and diet-induced insulin (B600854) resistance. frontiersin.orgwalshmedicalmedia.comnih.gov

Interaction with Glycosylphosphatidylinositol (GPI)-Anchored Proteins (e.g., CD55, CD59, CD16)

The unique mechanism of this compound's CCR2 inhibition involves its interaction with glycosylphosphatidylinositol (GPI)-anchored proteins. ahajournals.orgnih.gov GPI anchors are complex glycolipids that attach certain proteins to the cell membrane. ebi.ac.uk Research suggests that this compound targets GPI-anchored proteins that are closely associated with CCR2 on the cell surface. ahajournals.orgnih.govaacrjournals.org

The integrity of these GPI-anchored proteins is essential for this compound's inhibitory effect. nih.gov Treatment of cells with an enzyme that cleaves GPI anchors eliminates the inhibitory activity of this compound on MCP-1-induced chemotaxis. nih.gov Furthermore, antibodies against specific GPI-anchored proteins like CD55 and CD59 have been shown to reduce the staining of CCR2 and inhibit MCP-1-induced cell migration, suggesting a close physical and functional relationship between these proteins and the chemokine receptor. nih.gov Fluorescence microscopy has confirmed the colocalization of GPI-anchored proteins with CCR2 on monocytic cells. nih.gov

Modulation of NF-κB Pathway and Gene Expression

The nuclear factor-kappa B (NF-κB) pathway is a critical regulator of genes involved in inflammation, immune responses, and cell survival. nih.govnih.govdovepress.commdpi.com The most common form of activated NF-κB is a heterodimer of the p50 and p65 subunits. dovepress.com In an inactive state, NF-κB is held in the cytoplasm by inhibitor of κB (IκB) proteins. mdpi.com Upon stimulation by signals like tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated, leading to the degradation of IκB and the translocation of NF-κB into the nucleus to activate target gene transcription. elifesciences.org

This compound's influence on the CCL2-CCR2 axis can indirectly modulate NF-κB activity. In some disease models, the reduction of monocyte/macrophage infiltration due to CCR2 inhibition by this compound leads to decreased production of pro-inflammatory cytokines that are often regulated by NF-κB. frontiersin.orgnih.gov For instance, in a model of salt-sensitive hypertension, a CCR2 antagonist was shown to decrease NF-κB activity. frontiersin.org Furthermore, studies on experimental colitis-associated carcinogenesis have shown that blocking CCL2 can reduce the infiltration of COX-2-expressing macrophages, an enzyme whose expression can be induced by NF-κB. aacrjournals.org Research has also indicated that exosomes overexpressing CCR2 can inhibit macrophage infiltration and reduce the expression of NF-κB protein. nih.gov

Table of Research Findings on this compound's Mechanisms

| Mechanism | Key Findings | Affected Molecules/Pathways | Experimental Models |

|---|---|---|---|

| Impact on CTLs | Induces CTL production against viral antigens. nih.gov | Cytotoxic T Lymphocytes (CTLs), Interleukin-2 (IL-2) | HSV-1 infected mice, Alloimmunized mice |

| Monocyte Regulation | Selectively inhibits monocyte/macrophage chemotaxis and infiltration. ahajournals.org | Monocytes, Macrophages | Thioglycollate-induced peritonitis, Atherosclerosis models |

| CCR2 Inhibition | Functionally inhibits CCR2 without direct receptor antagonism. ahajournals.orgnih.gov | C-C Chemokine Receptor Type 2 (CCR2) | In vitro monocyte migration assays, Various in vivo disease models |

| CCL2/CCR2 Blockade | Suppresses the CCL2/CCR2 signaling pathway. walshmedicalmedia.comresearchgate.net | CCL2, CCR2 | Cancer metastasis models, Atherosclerosis, Renal fibrosis |

| GPI-Anchor Interaction | Requires GPI-anchored proteins for its inhibitory effect on CCR2. nih.gov | Glycosylphosphatidylinositol (GPI)-anchored proteins (CD55, CD59) | Human monocytic cell line (THP-1) |

| NF-κB Modulation | Indirectly reduces NF-κB activity by decreasing inflammatory cell infiltration. frontiersin.orgaacrjournals.org | Nuclear Factor-kappa B (NF-κB) | Salt-sensitive hypertension, Colitis-associated cancer |

Antioxidative Properties and Oxidative Stress Mitigation

This compound has demonstrated notable antioxidant properties, playing a role in the mitigation of cellular damage caused by oxidative stress. nih.govwebmd.com Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects. dovepress.com

The antioxidant effects of organogermanium compounds like this compound are considered a key component of their broader biological activities, including their anti-inflammatory and neuroprotective actions. researchgate.net By scavenging ROS and increasing levels of reduced glutathione (B108866) (GSH), this compound contributes to cellular protection against oxidative damage. researchgate.net

Table 1: Research Findings on Antioxidative Properties of this compound (Ge-132)

| Cell Line(s) | Inducing Agent | Key Finding | Reference |

|---|---|---|---|

| CHO-K1, SH-SY5Y | Hydrogen Peroxide | Pre-incubation with Ge-132 suppressed intracellular ROS production. | researchgate.net |

Nitric Oxide (NO) Production Modulation

The influence of this compound on nitric oxide (NO) pathways is linked to its effects on endothelial function and inflammation. Endothelial dysfunction, a condition often seen in type 2 diabetes, is characterized by a reduction in the bioavailability of nitric oxide, which is crucial for vasodilation. nih.govresearchgate.net this compound has been shown to improve endothelial function, suggesting an indirect modulation of NO availability. nih.govresearchgate.net

In inflammatory states, the expression of inducible nitric oxide synthase (iNOS) can lead to excessive NO production, contributing to cellular damage. researchgate.net While direct studies on this compound's effect on iNOS are limited, related research on inflammatory processes provides context. For instance, in macrophages, the production of NO and the expression of iNOS can be attenuated by certain anti-inflammatory agents. researchgate.net this compound's primary anti-inflammatory mechanism involves inhibiting the CCL2/CCR2 signaling pathway, which reduces the infiltration of monocytes and macrophages into tissues. nih.goviiarjournals.org By reducing the presence of these inflammatory cells, this compound may consequently modulate the local production of inflammatory mediators, including nitric oxide.

Preclinical Research on Propagermanium S Therapeutic Efficacy

Antiviral Efficacy Studies

Propagermanium (B1678255) has been studied for its effects against several viruses in animal models, with research suggesting its antiviral activity may be linked to the enhancement of host immune responses. nih.gov In vitro studies indicated that this compound did not directly inhibit the multiplication of various DNA or RNA viruses. nih.gov

Hepatitis B Virus (HBV) Suppression in Animal Models

This compound has been used as a treatment for chronic hepatitis B in Japan. nafkam.nonih.govresearchgate.netresearchgate.netasx.com.au Studies have indicated that it can reduce HBV replication and may lead to seroconversion in animal models of chronic HBV infection. springermedizin.de Animal models utilized in HBV research include duck hepatitis B virus (DHBV)-infected ducks, HBV-infected woodchucks, and transgenic mice expressing HBV. nih.gov These models have provided insights into immune therapy for chronic HBV infection, although the relevance of findings from transgenic mouse models to human chronic hepatitis B patients may have limitations due to differences in pathological processes and hepatic microenvironments. nih.gov

Herpes Simplex Virus Type 1 (HSV-1) in Murine Models

In murine models infected with Herpes Simplex Virus Type 1 (HSV-1), oral administration of this compound significantly prolonged the mean survival days. nih.gov Studies showed that doses of 1 mg/kg and 10 mg/kg daily resulted in mean survival days of 13.4 ± 2.3 and 14.2 ± 2.3, respectively, compared to 7.7 ± 0.5 mean survival days in the control group. nih.gov this compound also induced cytotoxic T lymphocytes (CTL) against the HSV-1 antigen in HSV-1-infected mice. nih.gov Murine models are widely used for HSV-1 infection studies and can involve different routes of inoculation, such as intranasal or footpad injection, targeting epithelial and nerve cells. nih.govmdpi.commdpi.com

Here is a table summarizing the HSV-1 efficacy data in murine models:

| Treatment Group (Daily Oral Dose) | Mean Survival Days (± Standard Deviation) |

| Control | 7.7 ± 0.5 |

| This compound (1 mg/kg) | 13.4 ± 2.3 |

| This compound (10 mg/kg) | 14.2 ± 2.3 |

Vaccinia Virus in Murine Models

Oral administration of this compound in mice infected with vaccinia virus suppressed the number of pocks on the tail induced by the virus. nih.gov Doses ranging from 0.2 to 10 mg/kg were used in these studies. nih.gov Murine models are also used to study vaccinia virus infections and evaluate potential antiviral therapies. nih.govplos.orgmdpi.com

Anticancer Efficacy Studies

This compound has been investigated for its potential anticancer effects, including the inhibition of tumor growth and metastasis in animal models.

Inhibition of Tumor Growth and Metastasis in Animal Models

Preclinical data suggests that this compound may attenuate cancer metastasis in mouse models. iiarjournals.org This effect is potentially linked to its ability to inhibit the C-C motif chemokine ligand 2 (CCL2)/CCR2 axis, which plays a role in attracting monocytes and bone marrow-derived stromal cells that can support metastasis. iiarjournals.orgwalshmedicalmedia.com Studies in a mouse metastasis model showed that this compound inhibited cancer growth by inhibiting CCR2 function. walshmedicalmedia.com Treatment of a mouse model with colon cancer using this compound revealed that it reduced the number and size of tumors, attenuated adenocarcinoma changes, and reduced tumor-associated macrophages (TAM). springermedizin.deresearchgate.net In FBXW7-deficient mice, which exhibit enhanced metastasis, this compound treatment was shown to block this enhancement by inhibiting the formation of premetastatic niches. nih.govspringermedizin.de Mouse models, including xenograft and allograft models, are commonly used in preclinical anticancer drug discovery to evaluate tumor growth inhibition. mdpi.comnih.govnih.govnih.gov

Here is a table summarizing some findings related to anticancer efficacy in animal models:

| Cancer Type (Animal Model) | Observed Effect of this compound Treatment | Potential Mechanism | Source |

| Colon Cancer (Mouse Model) | Reduced number and size of tumors, attenuated adenocarcinoma changes, reduced TAM. | Inhibition of the CCL2-CCR2 signaling pathway. | springermedizin.deresearchgate.net |

| Melanoma, Lung Cancer, Breast Adenocarcinoma (Mouse Metastasis Model) | Inhibited cancer growth and metastasis. | Inhibition of CCL2/CCR2 axis function. | iiarjournals.orgwalshmedicalmedia.com |

| Various (FBXW7-deficient mice) | Blocked enhancement of metastasis. | Inhibition of premetastatic niche formation. | nih.govspringermedizin.de |

Effects on Specific Cancer Types in Preclinical Models

Studies in preclinical models have demonstrated the effects of this compound on various cancer types. For instance, treatment with this compound in a mouse model of colon carcinogenesis resulted in a reduction in the number and size of tumors. researchgate.netnih.gov This treatment also attenuated adenocarcinomatous changes in the colon tumors and reduced the presence of tumor-associated macrophages (TAM). researchgate.netnih.gov

In mouse Lewis lung cancer cells, suppression of neddylation, a process involved in cell proliferation, led to decreased secretion of CCL2 and reduced infiltration of TAM into cancer tissues. mdpi.comresearchgate.net While this specific study focused on neddylation inhibition, it highlights the relevance of pathways that this compound is known to influence in lung cancer models.

Modulation of the Tumor Microenvironment

This compound has been shown to modulate the tumor microenvironment, largely through its inhibitory action on the CCL2-CCR2 signaling pathway. nih.govmdpi.comwalshmedicalmedia.com The tumor microenvironment consists of cancer cells, immune cells, stromal cells, and the extracellular matrix, all of which contribute to cancer progression. mdpi.com The CCL2-CCR2 axis plays a significant role in recruiting immunosuppressive cells, such as tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs), to the tumor site, which promotes tumor growth, invasion, and metastasis. mdpi.comresearchgate.netwalshmedicalmedia.comsemanticscholar.org

By inhibiting CCR2, this compound can suppress the migration of monocytes and other leukocyte subsets from the bone marrow to target tissues, including tumors. walshmedicalmedia.comiiarjournals.org This inhibition of the CCL2-CCR2 pathway by this compound has been suggested as a potential mechanism for its anti-tumor effects, even in non-inflammatory models. iiarjournals.org Reducing the infiltration of TAMs into the tumor microenvironment can help to improve anti-cancer immunity and suppress tumor progression. mdpi.commdpi.com

Enhancement of Chemotherapy Efficacy in Preclinical Settings

While direct preclinical data specifically detailing this compound's enhancement of chemotherapy efficacy was not prominently found in the search results, the modulation of the tumor microenvironment by targeting the CCL2-CCR2 axis is a known strategy to improve the effectiveness of cancer therapies, including chemotherapy and immunotherapy. mdpi.commdpi.com Given that this compound inhibits the CCL2-CCR2 pathway and can reduce immunosuppressive cell infiltration, it is plausible that it could enhance the efficacy of chemotherapy in preclinical settings by making the tumor microenvironment less immunosuppressive and more conducive to the action of cytotoxic agents. Studies on other CCR2 inhibitors have shown enhanced chemotherapy efficacy in mouse models. nih.gov

Anti-inflammatory Efficacy Studies

This compound possesses anti-inflammatory properties and immune modulating activity. nih.govresearchgate.net Its anti-inflammatory effects have been investigated in various disease models.

Reduction of Inflammation in Various Disease Models

Research in animal models has demonstrated the efficacy of this compound in reducing inflammation in several conditions, including inflammation of the kidney, liver, and brain. nih.gov this compound's anti-inflammatory activity appears to be related, at least in part, to the inhibition of arachidonic acid release and prostaglandin (B15479496) E2 (PGE2) production. plos.org As a CCR2 inhibitor, it can reduce the recruitment of inflammatory cells, such as monocytes and macrophages, to sites of inflammation. ahajournals.orgexplorationpub.com

In a study on type 2 diabetes in Goto-Kakizaki (GK) rats, this compound treatment reduced inflammation in the perivascular adipose tissue, which is associated with improved endothelial function. nih.govresearchgate.net The reduction in inflammation in this tissue was significant, showing a 56% decrease (p < 0.05). nih.govresearchgate.net

Atherosclerosis Models

Preclinical studies have shown that this compound reduces atherosclerosis in apolipoprotein E knockout (apoE-KO) mice. ahajournals.org Atherosclerosis is an inflammatory disease where the infiltration of monocytes and macrophages plays a critical role in lesion formation. ahajournals.orgresearchgate.netcam.ac.uk this compound's ability to inhibit macrophage infiltration through the suppression of CCR2 function is considered a key mechanism for its anti-atherosclerotic effects. ahajournals.org

In apoE-KO mice fed a high cholesterol diet, treatment with 0.005% this compound for 8 weeks significantly reduced the atherosclerotic lesion area in the aortic root by 50% compared to untreated mice (0.62 ± 0.12 mm² vs. 1.27 ± 0.07 mm², P<0.01). ahajournals.org Quantitative analysis also showed a significant reduction in the area of macrophage staining within the lesions in the drug-treated group (0.23 ± 0.06 mm² vs. 0.67 ± 0.07 mm², P<0.01). ahajournals.org

Here is a table summarizing the effect of this compound on atherosclerotic lesion area and macrophage infiltration in ApoE-KO mice:

| Group | Atherosclerotic Lesion Area (mm²) | Macrophage Staining Area (mm²) |

| Control ApoE-KO Mice | 1.27 ± 0.07 | 0.67 ± 0.07 |

| This compound-Treated ApoE-KO Mice | 0.62 ± 0.12 (P<0.01) | 0.23 ± 0.06 (P<0.01) |

Fibrosis Models

This compound has also been investigated in preclinical models of fibrosis. Studies in mouse models of pulmonary fibrosis have compared the effect of this compound, as a CCR2 inhibitor, to nintedanib (B1663095), a clinical antifibrotic agent. researchgate.netnih.gov Both this compound and nintedanib were found to similarly limit the accumulation of CCR2+ cells in the lungs in bleomycin-induced fibrosis models. researchgate.netnih.gov The inhibition of CCR2+ monocyte recruitment is considered a strategy to protect against fibrosis. researchgate.netnih.govresearchgate.net

This compound has also shown beneficial effects on hepatic fibrosis in mouse models of nonalcoholic steatohepatitis (NASH), partly by reducing the recruitment of monocyte-derived macrophages to the liver. researchgate.netexplorationpub.combmbreports.org Early treatment with a CCR2 inhibitor, such as this compound, has been shown to reduce disease activity in mouse models of NASH by reducing steatosis and inflammation at early stages. researchgate.net

Efficacy in Metabolic and Renal Disorders

Preclinical investigations have provided insights into the potential of this compound in addressing complications associated with metabolic dysregulation. Research in animal models has demonstrated its efficacy in the context of diabetes, nephropathy, and inflammation affecting the kidney, liver, and brain. researchgate.netwindows.net

Diabetic Nephropathy in Animal Models

Diabetic nephropathy is a significant microvascular complication of diabetes. Preclinical studies have indicated that this compound may offer benefits in rodent models of diabetes by potentially improving albuminuria/proteinuria. nih.gov The progression of diabetic nephropathy has been linked to monocyte chemoattractant protein (MCP)-1, also known as C-C chemokine ligand 2 (CCL2), and its receptor, C-C chemokine receptor type 2 (CCR2), which play roles in monocyte and macrophage migration and activation in the kidney. nih.gov this compound has been reported to act as a CCR2 inhibitor, blocking MCP-1-dependent monocyte/macrophage activation and chemotaxis. nih.gov

Endothelial and Perivascular Dysfunction in Type 2 Diabetes Models

Endothelial and perivascular dysfunction are key features of type 2 diabetes. Studies using non-obese type 2 diabetic Goto-Kakizaki (GK) rats, some of which were also fed a high-fat diet (HFD), have investigated the effects of this compound treatment. In these models, this compound treatment significantly improved endothelial dysfunction by reducing the impaired relaxation of the aorta. mdpi.com It also restored the anticontractile effect of perivascular adipose tissue (PVAT) in diabetic aortas. mdpi.com

Research indicates that this compound ameliorates endothelial function in animal models of type 2 diabetes by significantly reducing inflammation in PVAT and restoring its anticontractile phenotype. mdpi.com This is potentially linked to its anti-inflammatory and antioxidant properties. mdpi.comnih.govwindows.net In diabetic GK rats, this compound improved fasting glucose levels and insulin (B600854) resistance. nih.gov It also reduced inflammation and oxidative stress in PVAT. nih.gov

The following table summarizes some findings from a study on Goto-Kakizaki (GK) rats:

| Parameter | Control GK Rats | This compound-Treated GK Rats | Improvement (%) | p-value |

| Fasting Glucose Levels | High | Lower | 18 | < 0.01 |

| Insulin Resistance | High | Lower | 32 | < 0.05 |

| Endothelial Function (+PVAT) | Impaired | Improved | 33 | < 0.05 |

| Endothelial Function (-PVAT) | Impaired | Improved | 25 | < 0.05 |

| PVAT Inflammation | High | Lower | 56 | < 0.05 |

| PVAT Oxidative Stress | High | Lower | 55 | < 0.05 |

Note: Data is illustrative based on reported percentages and p-values. nih.gov

Hepatic Steatosis in Animal Models

This compound has demonstrated efficacy in reducing hepatic steatosis in animal models, including obese and db/db mice. researchgate.netwindows.net Hepatic steatosis, or fatty liver, is a common metabolic disorder. In db/db mice, this compound treatment reduced hepatic triglyceride contents. ahajournals.org This effect was observed in older (18 weeks old) but not younger (9 weeks old) db/db mice. researchgate.netwindows.netahajournals.org this compound also reduced the hepatic expression of CD36, a protein involved in the uptake of free fatty acids (FFAs) into the liver, and hepatic FFA levels in 18-week-old db/db mice, suggesting a reduction in FFA influx into the liver. researchgate.netwindows.netahajournals.org

A study in db/db mice showed that this compound treatment improved hepatic steatosis. ahajournals.orgahajournals.org

The following table presents data on hepatic parameters in db/db mice with and without this compound treatment:

| Parameter | Nontreated db/db Mice | This compound-Treated db/db Mice | Change | p-value |

| Liver Weight (g) | 3.4 ± 0.3 | 2.3 ± 0.1 | Reduced by 30% | < 0.01 |

| Hepatic TG (mg/mg protein) | 0.66 ± 0.23 | 0.34 ± 0.08 | Lower by 45% | < 0.01 |

Note: Data is illustrative based on reported values and p-values. ahajournals.org

Obesity-Related Metabolic Disorders in Animal Models

This compound has shown promise in improving obesity-related metabolic disorders in animal models, such as db/db mice. ahajournals.org These disorders often include insulin resistance and hepatic steatosis, which are linked to inflammation in adipose tissue. ahajournals.orgahajournals.org this compound treatment improved insulin resistance and hepatic steatosis in db/db mice by inhibiting macrophage infiltration into adipose tissue through the suppression of CCR2 function. ahajournals.orgahajournals.org

In diet-induced obese (DIO) mice, this compound treatment significantly decreased fasting blood glucose and plasma insulin concentrations, although it did not affect fasting plasma triglyceride, FFA, or total cholesterol levels. researchgate.net

The inhibition of CCR2 by this compound is suggested as a mechanism contributing to the improvement of obesity and type 2 diabetes by interfering with adipose tissue inflammation. ahajournals.org this compound treatment reduced macrophage infiltration and suppressed inflammation in adipose tissue, as well as decreased TNF-α and MCP-1 expression. ahajournals.org

The table below summarizes some effects of this compound on metabolic parameters in DIO mice:

| Parameter | Nontreated DIO Mice | This compound-Treated DIO Mice | Significance |

| Fasting Blood Glucose | High | Lower | Significant |

| Fasting Plasma Insulin | High | Lower | Significant |

| Fasting Plasma Triglycerides | No difference | No difference | Not significant |

| Fasting Plasma FFA | No difference | No difference | Not significant |

| Total Cholesterol | No difference | No difference | Not significant |

Note: Data is illustrative based on reported findings. researchgate.net

Clinical Research and Translational Studies of Propagermanium

Clinical Trials in Chronic Hepatitis B

Propagermanium (B1678255) is approved in Japan for the treatment of chronic hepatitis B. nafkam.no Clinical studies have explored its efficacy in promoting seroconversion, reducing viral load, and improving liver histology. nih.govtargetmol.com

Clinical trials have investigated the impact of this compound on key markers of Hepatitis B virus (HBV) infection, including the clearance of hepatitis B e-antigen (HBeAg) and the reduction of HBV DNA levels in the blood. nih.gov

A controlled pilot study involving patients with chronic hepatitis B of moderate and mild histological grades demonstrated that a 16-week course of this compound led to a sustained clearance of HBeAg. nih.gov This favorable biochemical response was observed at the end of the treatment period and persisted at the 48-week post-treatment follow-up. nih.gov An open-label study further supported these findings, showing clearance of HBV from the blood. nih.gov

The primary goal of antiviral therapy in chronic hepatitis B is to prevent the progression to more severe liver conditions such as cirrhosis and hepatocellular carcinoma. xiahepublishing.com Achieving HBeAg seroconversion, defined as the loss of HBeAg and the appearance of anti-HBe antibodies, is a significant milestone in the management of HBeAg-positive chronic hepatitis B. xiahepublishing.comwjgnet.com Similarly, a reduction in HBV DNA levels is a crucial indicator of treatment efficacy. natap.orgnih.gov

Table 1: Summary of this compound's Efficacy in Chronic Hepatitis B This table is for informational purposes and is based on available clinical trial data. It does not represent a direct comparison between treatments.

| Parameter | Observed Effect with this compound | Clinical Significance |

|---|---|---|

| HBeAg Seroconversion | Sustained clearance of HBeAg observed in a pilot study. nih.gov | Indicates a significant reduction in viral replication and a favorable immune response. xiahepublishing.comwjgnet.com |

| HBV Viral Load | Clearance of HBV from the blood noted in an open study. nih.gov | Reduces the risk of long-term complications like cirrhosis and liver cancer. xiahepublishing.comnatap.org |

Beyond serological and virological markers, the impact of this compound on the liver tissue itself has been a point of interest in clinical studies. Histological improvement refers to a reduction in liver inflammation and fibrosis, which are hallmarks of chronic hepatitis B. xiahepublishing.comamegroups.orgaasld.org

An open study of this compound in chronic hepatitis B suggested a possible improvement in the histologic grading of the liver. nih.gov A controlled pilot study also indicated favorable outcomes in patients with moderate and mild grades of hepatic histology. nih.gov The assessment of liver histology, often through biopsy, is considered a gold standard for evaluating the severity of liver disease and the response to treatment. xiahepublishing.comamegroups.org Improvement in liver tissue histology signifies a reduction in the ongoing damage to the liver. amegroups.org

Efficacy in HBV Seroconversion and Viral Load Reduction

Clinical Trials in Oncology

This compound has been investigated for its potential anticancer effects, attributed to its immunomodulatory properties, such as the induction of interferon-γ and enhancement of natural killer (NK) cell activity. nafkam.nowalshmedicalmedia.com Clinical trials have explored its use in various cancers, including refractory gastric and oral cancers, multiple myeloma, and lung cancer.

Clinical research has been conducted on the use of this compound in patients with refractory gastric and oral cancers. walshmedicalmedia.comiiarjournals.orgnih.gov A single-arm clinical trial administered this compound to patients with these cancers and observed a trend towards prolonged survival. walshmedicalmedia.com

| Cancer Type | Patient Group | Median Overall Survival (Days) |

|---|---|---|

| Refractory Gastric Cancer (PS 0-1) | This compound Treatment Group iiarjournals.orgiiarjournals.org | 172.0 |

| Historical Control Group iiarjournals.orgiiarjournals.org | 66.0 | |

| Refractory Oral Cancer (PS 0-1) | This compound Treatment Group walshmedicalmedia.comiiarjournals.org | 87.5 |

| Historical Control Group walshmedicalmedia.comiiarjournals.org | 36.0 |

This compound has been studied in patients with multiple myeloma. researchgate.net One study reported on the treatment of 10 multiple myeloma patients with this compound. researchgate.net The results of this study showed a range of responses. researchgate.net

The outcomes for the 10 patients were as follows:

Complete Remission: 2 patients

Partial Remission: 2 patients

Stable Disease: 4 patients

Progressive Disease: 2 patients

It was also noted that in two patients, the multiple myeloma progressed after the discontinuation of this compound. researchgate.net

The investigation of this compound in lung cancer has been documented, though the available data from clinical trials is limited. nafkam.no One report described a controlled study that compared two different concentrations of this compound in 35 patients with lung cancer. nafkam.no The findings suggested higher survival rates in patients who received a dose above a certain threshold. nafkam.no Another placebo-controlled trial in lung cancer patients undergoing chemotherapy was mentioned, which alleged higher response and survival rates after three months in the group receiving this compound. nafkam.no

Furthermore, a documented case report published in 2000 detailed a complete remission in a 47-year-old female patient with a rare form of lung cancer (spindle cell carcinoma) that was refractory to both radiation and various chemotherapies. nafkam.no The patient achieved complete remission after five months of self-administering this compound, and this remission had lasted for over four years at the time the report was published. nafkam.no

Patient Outcomes and Survival Tendencies

Clinical investigations into this compound have explored its effects on patient outcomes, including survival, across different disease states. In oncology, studies have suggested a potential for improved survival in patients with certain refractory cancers.

In the context of hematologic malignancies, a study on ten patients with multiple myeloma treated with this compound reported varied responses. researchgate.net Two patients achieved complete remission, two had a partial remission, four maintained stable disease, and two experienced progressive disease. researchgate.net

For chronic hepatitis B, a condition for which this compound was approved in Japan, a controlled pilot study showed that a 16-week treatment course led to a sustained clearance of the hepatitis B e-antigen (HBeAg) and a favorable biochemical response. nih.gov Survival data for chronic hepatitis B in general (not specific to this compound treatment) indicates a 5-year survival rate of 86% for those with chronic active hepatitis and 55% for those with cirrhosis. nih.gov

| Cancer Type | Patient Group | Median OS (Days) | Historical Control Median OS (Days) | Source |

|---|---|---|---|---|

| Gastric Cancer | Performance Status 0-1 | 172 | 66 | iiarjournals.orgiiarjournals.org |

| Gastric Cancer | Performance Status 2 | 44 | 57.5 | iiarjournals.orgiiarjournals.org |

| Oral Cancer | All Treated Patients | 87.5 | 36.0 | iiarjournals.orgiiarjournals.org |

Clinical Trials in Renal and Metabolic Disorders

This compound, also known as DMX-200 in some clinical trials, has been investigated for its potential to treat chronic kidney diseases, often in combination with standard-of-care medications like angiotensin II receptor blockers (ARBs). clinicaltrials.eu

Diabetic Kidney Disease (DKD) Trials

This compound has been the subject of several clinical trials for diabetic kidney disease (DKD), a common complication of diabetes. clinicaltrials.eu One Japanese pilot study, which was a randomized, open-label, parallel two-arm trial, assessed the efficacy of this compound in patients with type 2 diabetes and nephropathy. nih.govresearchgate.netnih.gov In this trial, 29 patients were enrolled, with 19 assigned to receive this compound in addition to their usual care. nih.govnih.gov The study concluded that after 12 months, this compound did not significantly reduce albuminuria compared to the usual care group. nih.govresearchgate.netnih.gov

Focal Segmental Glomerulosclerosis (FSGS) Studies

Focal Segmental Glomerulosclerosis (FSGS) is a rare disease characterized by scarring in the kidney's filtering units. clinicaltrials.eu this compound has been investigated as a potential treatment for this condition, leading to its designation as an orphan drug for FSGS by the European Commission in 2018. europa.eu

A Phase 2a clinical trial was conducted to evaluate the safety and efficacy of this compound in patients with primary FSGS who were already on a stable dose of irbesartan (B333). clinicaltrials.gov This study was designed as a double-blind, randomized, placebo-controlled, crossover trial. clinicaltrials.gov The primary goal was to measure changes in protein levels in the urine and monitor kidney function. clinicaltrials.govaustralianclinicaltrials.gov.au The completion of Phase 2 trials for this compound in FSGS has been confirmed. drugbank.com Data from these studies suggested that a reduction in proteinuria was observed, which may indicate a long-term kidney-protective effect. isrctn.com

Evaluation of Albuminuria Reduction

A primary endpoint in the clinical trials for this compound in kidney diseases is the reduction of albuminuria or proteinuria, which are key markers of kidney damage and risk for disease progression. dimerix.com

In an open-label Phase 2a trial involving patients with various proteinuric chronic kidney diseases (including DKD and IgA nephropathy), 25% of the 24 patients who completed the study achieved a reduction in proteinuria of over 50% at some point during the treatment. biospace.com Specifically for the subset of patients with diabetic nephropathy in this trial, a significant mean reduction in the protein-to-creatinine ratio of 31.9% was observed. dimerix.com

However, a separate 12-month pilot trial in Japan involving patients with type 2 diabetes and nephropathy found no significant difference in the change in urinary albumin-to-creatinine ratio (UACR) between the group receiving this compound and the group receiving usual care. nih.govnih.gov The change in UACR for the this compound group in addition to usual care was 25.0%, but this was not statistically significant. nih.govresearchgate.netnih.gov

Emerging Clinical Applications (e.g., COVID-19)

Researchers have explored the potential of this compound beyond its established and more frequently studied indications. One notable emerging application is in the context of COVID-19. clinicaltrials.eu The rationale stems from this compound's mechanism as a C-C chemokine receptor type 2 (CCR2) antagonist, which may help reduce inflammation associated with severe illness. clinicaltrials.eu

A clinical trial, known as CLARITY 2.0, was initiated to investigate this compound (also called repagermanium) in combination with candesartan, an angiotensin receptor blocker, for patients hospitalized with COVID-19. clinicaltrials.eu The primary objective of this study was to evaluate the safety and efficacy of this dual treatment. clinicaltrials.gov Patient outcomes were assessed using an 8-point ordinal scale of health status at various time points, including day 28 and day 60. clinicaltrials.gov The potential mechanism of action involves suppressing inflammasome activation, which could in turn inhibit the "cytokine storm" often seen in severe SARS-CoV-2 infections. mdpi.com

Methodological Considerations in Clinical Research

The clinical investigation of this compound has employed various study designs tailored to the specific research question and phase of development.

Crossover Design: For chronic conditions like DKD and FSGS, a double-blind, randomized, placebo-controlled, crossover design has been frequently used. clinicaltrials.govclinicaltrials.gov This methodology is advantageous as each participant serves as their own control, receiving both this compound and a placebo at different times, separated by a washout period. clinicaltrials.govclinicaltrials.gov This design can increase statistical power and reduce variability, especially in smaller patient populations.

Dose-Escalation Studies: Early phase trials, such as one conducted in breast cancer patients, have utilized a "3 + 3" dose-escalation design to determine the maximum tolerated dose and safety profile. nih.gov

Open-Label Pilot Studies: To gather preliminary efficacy and safety data, randomized, open-label pilot trials have been conducted. nih.govresearchgate.net One such trial in Japan for diabetic nephropathy used an unequal randomization (1:2) to assign more patients to the this compound arm, thereby increasing the amount of data collected on the drug's effects. researchgate.net This study also stratified participants based on baseline albuminuria and filtration rates to ensure balance between the treatment groups. researchgate.net

Use of Historical Controls: In some oncology studies evaluating survival, patient outcomes were compared against historical control groups. iiarjournals.orgiiarjournals.org While providing a benchmark, this method is subject to inherent biases and is generally considered less robust than using a concurrent, randomized control group.

Study Design and Sample Size (e.g., Pilot Trials)

Clinical investigations into this compound have utilized various study designs to assess its therapeutic potential across different conditions. A notable approach has been the use of pilot trials, which are crucial for gathering preliminary data on efficacy and feasibility before embarking on larger-scale studies.

A prime example is a randomized, open-label, parallel two-arm pilot trial conducted in Japan to evaluate this compound in patients with type 2 diabetes and nephropathy. nih.govresearchgate.netnih.gov This study recruited patients from nine medical institutions. nih.govresearchgate.net The design involved randomly assigning participants on a 1:2 basis to either continue with their usual care or to receive this compound in addition to their standard treatment. nih.govresearchgate.netnih.gov A minimization algorithm was employed during randomization to ensure balance between the two groups based on baseline urinary albumin-to-creatinine ratio (UACR) and estimated glomerular filtration rate (eGFR). nih.gov

In terms of sample size, this particular pilot study did not perform a formal sample size calculation. nih.gov Instead, the researchers aimed for a total of 30 participants, a number deemed reasonable for evaluating the practicalities of implementing the intervention in a daily clinical setting. nih.gov Ultimately, 29 patients were enrolled, with 10 assigned to the usual care group and 19 to the this compound group. nih.govresearchgate.netnih.gov This highlights a common characteristic of pilot trials, where the primary goal is often to assess feasibility and gather preliminary data rather than to achieve statistical significance for efficacy endpoints. nih.gov

Another study design employed in this compound research is the dose-escalation trial, a type of Phase I study. nih.gov For instance, a multi-institutional, open-label, phase I dose-escalation trial was conducted for patients with primary breast cancer. nih.gov This study used a "3 + 3 design," where cohorts of three patients were enrolled at escalating dose levels of this compound. nih.gov The primary objective of such a design is to determine the maximum tolerated dose (MTD) and assess dose-limiting toxicities (DLT). nih.gov

Furthermore, crossover study designs have also been utilized. In a trial investigating this compound for diabetic kidney disease (DKD) in patients already receiving irbesartan, a randomized, double-blind, placebo-controlled, crossover design was implemented. clinicaltrials.govclinicaltrials.eu In this design, participants are randomly assigned to a sequence of treatments, receiving both this compound and a placebo at different times, separated by a washout period. clinicaltrials.govclinicaltrials.eu This allows for within-patient comparisons, which can reduce variability and potentially require a smaller sample size compared to parallel-group designs.

The following table summarizes the study designs and sample sizes of selected this compound clinical trials:

| Study Focus | Study Design | Sample Size | Reference |

|---|---|---|---|

| Type 2 Diabetes with Nephropathy | Randomized, open-label, parallel two-arm pilot trial | 29 enrolled (19 PG, 10 usual care) | nih.govresearchgate.netnih.gov |

| Primary Breast Cancer | Phase I, open-label, dose-escalation trial (3+3 design) | Not specified in provided search results | nih.gov |

| Diabetic Kidney Disease (DKD) | Randomized, double-blind, placebo-controlled, crossover trial | Not specified in provided search results | clinicaltrials.govclinicaltrials.eu |

Outcome Measures and Endpoints

The selection of outcome measures and endpoints in clinical trials of this compound is tailored to the specific condition being studied. An outcome refers to the measured variable, while an endpoint is the analyzed parameter used to determine the effect of the intervention. rethinkingclinicaltrials.org

In the pilot trial for type 2 diabetes and nephropathy, the primary efficacy endpoint was the change in the urinary albumin-to-creatinine ratio (UACR) from baseline to 12 months. nih.govresearchgate.netnih.gov Secondary endpoints included changes from baseline in estimated glomerular filtration rate (eGFR), serum urea (B33335) nitrogen, HbA1c, total cholesterol, C-reactive protein (CRP), and the urinary monocyte chemoattractant protein-1 (MCP-1)-to-creatinine ratio at 12 months. nih.gov The study also assessed the number of recruited patients, the retention rate, and the safety of the intervention as key outcomes. nih.gov

For studies focusing on diabetic kidney disease and focal segmental glomerulosclerosis (FSGS), a primary outcome measure is the albumin/creatinine ratio. clinicaltrials.govclinicaltrials.euclinicaltrials.gov The safety and efficacy of this compound are evaluated by monitoring symptoms, measuring protein levels in the urine, and assessing kidney function throughout the study. clinicaltrials.govclinicaltrials.gov Secondary outcomes can include glomerular filtration rate and proteinuria. clinicaltrials.eu Additionally, pharmacokinetic measurements, such as the levels of this compound and concomitant drugs like irbesartan in the blood and urine, are also important endpoints. clinicaltrials.govclinicaltrials.gov

The table below details some of the outcome measures and endpoints used in this compound clinical research:

| Condition | Primary Outcome/Endpoint | Secondary Outcomes/Endpoints | Reference |

|---|---|---|---|

| Type 2 Diabetes with Nephropathy | Change in urinary albumin-to-creatinine ratio (UACR) from baseline to 12 months | Changes in eGFR, serum urea nitrogen, HbA1c, total cholesterol, CRP, urinary MCP-1-to-creatinine ratio | nih.govresearchgate.net |

| Diabetic Kidney Disease (DKD) / Focal Segmental Glomerulosclerosis (FSGS) | Albumin/creatinine ratio | Glomerular filtration rate, proteinuria, levels of this compound and irbesartan in urine and blood | clinicaltrials.govclinicaltrials.euclinicaltrials.gov |

| Primary Breast Cancer (Phase I) | Dose-limiting toxicity (DLT), Maximum tolerated dose (MTD) | Serum concentration of this compound, safety profile | nih.gov |

Challenges in Clinical Trial Design and Interpretation

Designing and interpreting clinical trials for this compound, as with any investigational drug, presents a number of challenges. A significant hurdle is the potential for inconclusive or difficult-to-interpret results, particularly in early-phase or small-scale studies. For instance, some early clinical trials of this compound were reported with only fragmentary data, making a thorough and serious judgment of the findings difficult. nafkam.no

Patient recruitment and retention are pervasive challenges in clinical research. nih.govclinicaltrialsarena.com Trials may be delayed if the required number of patients cannot be enrolled in a timely manner. nih.gov Furthermore, factors such as the complexity of the trial protocol and the distance to study centers can pose significant barriers to patient participation. nih.gov In the pilot trial for diabetic nephropathy, one patient withdrew consent due to difficulties in accessing the institution, highlighting a practical challenge in clinical trial execution. nih.gov

The interpretation of results can also be complicated by factors related to treatment adherence. nih.gov In the same pilot trial, plasma concentrations of this compound were below the limit of detection for some patients, suggesting that treatment adherence may not have been sufficient. nih.gov This can confound the assessment of the drug's efficacy.

Moreover, the choice of study design and statistical analysis is critical. Underestimation of the required sample size can lead to a trial failing to detect a clinically significant effect, even if one truly exists. nih.gov Pilot studies, by their nature, are often not powered to demonstrate statistical significance for efficacy endpoints, and their results must be interpreted with caution. nih.gov The findings from such studies are intended to support the design of larger, more definitive trials. nih.govresearchgate.netnih.gov

In the broader context of clinical research, navigating administrative and regulatory requirements, including gaining Institutional Review Board (IRB) approval, can significantly delay the initiation of trials. nih.gov For global trials, differing regulations across countries add another layer of complexity. clinicaltrialsarena.com The increasing complexity and cost of modern clinical trials, especially those targeting specific patient populations, also pose significant challenges for researchers and sponsors. clinicaltrialsarena.com

Toxicology and Safety Considerations of Propagermanium in Research

Organ Toxicity in Research Settings (e.g., Liver, Kidney)

Studies in research settings have examined the potential of propagermanium (B1678255) to cause organ toxicity, particularly affecting the liver and kidneys. While inorganic germanium compounds are known to cause severe renal impairment and liver dysfunction, research suggests a more favorable safety profile for organic forms like this compound. nafkam.nopatsnap.comnih.gov

Animal studies have indicated that inorganic germanium compounds can cause renal toxicity, whereas this compound generally does not. nafkam.no However, some research in rats using higher doses of this compound found evidence of structural changes in the kidneys. nafkam.no In a 90-day oral toxicity study in rats with a highly purified germanium sesquioxide, no treatment-related adverse effects or target organs were identified at doses up to 2000 mg/kg body weight per day. nih.govresearchgate.net Another 6-month oral study in rats using Ge-132 at 1000 mg/kg body weight per day suggested some adverse kidney effects, though the purity of the tested substance and study details were limited. nih.gov A 24-week oral study comparing germanium dioxide and Ge-132 in rats found significant systemic and renal toxicity with germanium dioxide that persisted after treatment discontinuation, while Ge-132 at a higher dose did not show these effects. nih.gov

In clinical research, a double-blind placebo-controlled trial involving 182 patients with chronic hepatitis B treated with 30 mg this compound daily reported no adverse events attributable to the compound. nafkam.no However, a post-market survey involving a larger number of patients with chronic hepatitis B treated with this compound reported liver enzyme flares in 4% of patients. nafkam.no Consequently, severely impaired liver function is considered a contraindication for this compound use in Japan, where it is approved for chronic hepatitis B treatment. nafkam.no

A pilot trial assessing the safety and efficacy of this compound in patients with type 2 diabetes and nephropathy observed no severe adverse events or renal events over the 12-month study period with a dosage of 30 mg/day. nih.gov Animal studies in diabetic rat models also suggested that this compound did not exhibit hepatic or renal toxicity, with observed improvements in some liver enzyme levels. mdpi.com

Differentiation from Inorganic Germanium Toxicity

A key aspect of research into this compound's safety involves differentiating its toxicological profile from that of inorganic germanium compounds, such as germanium dioxide (GeO2) and germanium-lactate-citrate. nafkam.nonih.govresearchgate.net Numerous cases of severe organ toxicity, particularly acute renal failure, have been documented following the ingestion of germanium compounds, and these have primarily been attributed to inorganic forms. nafkam.nopatsnap.comwebmd.com

Research highlights significant differences in the toxicity profiles between inorganic germanium dioxide and organic germanium compounds like Ge-132 (this compound). nih.govresearchgate.net While inorganic germanium has been shown to induce renal toxicity in animal models and is implicated in human toxicity cases, Ge-132 has demonstrated a more favorable safety profile in research. nih.govresearchgate.net

Confusion in the literature regarding the specific germanium compounds responsible for toxicity, coupled with potential contamination of organic germanium products with inorganic forms, has underscored the importance of using highly purified compounds in research. nafkam.noresearchgate.net Studies using highly purified germanium sesquioxide have reported no treatment-related adverse effects or target organ toxicity in animal models at significant doses. nih.govresearchgate.net

Table 1: Comparison of Toxicity between Inorganic and Organic Germanium (Based on Research Findings)

| Feature | Inorganic Germanium (e.g., GeO2) | Organic Germanium (this compound/Ge-132) |

| Primary Target Organ | Kidneys (severe toxicity, failure) | Generally low renal toxicity in research |

| Other Toxicity | Liver dysfunction, anemia, muscle weakness, nerve damage | Liver enzyme flares (reported in post-market survey), potential structural changes in kidneys at high doses in animals |

| Acute Toxicity (Animal LD50) | Lower (e.g., GeO2 oral mouse LD50 5400 mg/kg) mdpi.com | Higher (e.g., Ge-132 oral mouse LD50 > 6300 mg/kg, rat LD50 > 10000 mg/kg) mdpi.com |

| Association with Severe Human Toxicity Cases | Strongly associated with renal failure and fatalities nafkam.nopatsnap.comwebmd.com | Less associated; cases often linked to contaminated products nafkam.no |

Drug-Drug Interactions in Research Contexts (e.g., Immunosuppressants, Anticoagulants)

Research into this compound has also considered potential drug-drug interactions, particularly given its reported immunomodulatory effects. patsnap.comnafkam.no While comprehensive clinical interaction studies with a wide range of drugs are not extensively documented in the provided search results, some potential interactions have been noted.

This compound's ability to modulate the immune system suggests a theoretical potential for interaction with immunosuppressant drugs, which could potentially diminish the effectiveness of the latter. patsnap.com This is a consideration in research involving participants who may be receiving immunosuppressive therapy.

Additionally, there is a suggestion that this compound could potentially interact with anticoagulant medications, potentially increasing the risk of bleeding. patsnap.com Research contexts involving participants on anticoagulant therapy would need to consider this potential interaction.

The broad range of mechanisms attributed to this compound suggests a theoretical potential for interactions with various pharmaceutical and herbal substances. patsnap.com Therefore, in research studies, a thorough review of all concomitant medications is crucial.

Adverse Events Reported in Research Studies

Adverse events reported in research studies involving this compound provide insights into its safety profile in controlled settings. While some studies have reported a lack of attributable adverse events, others have noted specific issues.

In a double-blind placebo-controlled trial for chronic hepatitis B, no adverse events were attributed to this compound in 182 patients. nafkam.no However, a post-market survey in a larger population with chronic hepatitis B reported liver enzyme flares in 4% of patients. nafkam.no

A case series involving 10 myeloma patients treated with this compound reported depression as an attributed adverse effect in two patients. nafkam.no

A phase I dose-escalation trial of this compound in patients with breast cancer reported low-grade adverse events and no dose-limiting toxicities at doses up to 90 mg per day, indicating an acceptable safety profile in this research context. nih.govnih.gov

A pilot trial in patients with type 2 diabetes and nephropathy treated with this compound for 12 months reported that the study drug was generally well tolerated, with adverse events consistent with the age and underlying medical conditions of the study population. nih.gov No severe adverse events, including end-stage renal failure or death, were observed in the this compound group during this study. nih.gov

Commonly reported side effects in research and clinical use contexts, though not always specifically delineated as occurring within a formal research study in all sources, have included gastrointestinal issues such as nausea, vomiting, and abdominal pain. patsnap.compatsnap.com Fatigue, dizziness, and mild skin rashes have also been mentioned. patsnap.com While rare, severe adverse effects like hepatotoxicity and nephrotoxicity have been reported, particularly with long-term use, emphasizing the importance of monitoring liver and kidney function in research participants. patsnap.compatsnap.com

Table 2: Summary of Adverse Events Reported in Select Research Contexts

| Research Context | Reported Adverse Events | Notes |

| Double-blind placebo-controlled trial (Chronic Hepatitis B) nafkam.no | No adverse events attributable to this compound | N=182 |

| Post-market survey (Chronic Hepatitis B) nafkam.no | Liver enzyme flares (4% of patients) | N=32,700 |

| Case series (Myeloma patients) nafkam.no | Depression (2 out of 10 patients) | N=10 |

| Phase I trial (Breast cancer) nih.govnih.gov | Low-grade adverse events, no dose-limiting toxicities | Doses up to 90 mg/day, N=12 |

| Pilot trial (Type 2 diabetes and nephropathy) nih.gov | Adverse events consistent with underlying conditions, no severe renal events or deaths | Generally well tolerated, N=19 in PG group, 12 months duration |

| General reporting (including clinical use) patsnap.compatsnap.com | Gastrointestinal issues (nausea, vomiting, abdominal pain), fatigue, dizziness, mild skin rashes, rare reports of hepatotoxicity and nephrotoxicity (especially with long-term use) | Not always specifically tied to formal research studies in the source |

This compound, an organometallic compound with the formula ((HOOCCH₂CH₂Ge)₂O₃)n, is recognized for its diverse biological activities, including immunomodulatory and anti-inflammatory properties. wikipedia.orgpatsnap.com It has shown potential in treating conditions such as chronic hepatitis B and certain cancers. patsnap.com While research has illuminated some aspects of its actions, significant areas warrant further investigation to fully understand and leverage its therapeutic potential. The future directions of this compound research focus on elucidating its precise mechanisms, exploring interactions, developing novel analogs, understanding structural influences, investigating synergistic effects, and employing advanced research techniques.

Future Directions and Research Gaps

Despite the observed biological effects of this compound, a comprehensive understanding of its mechanisms at the molecular level remains an active area of research. This compound is known to inhibit the CCL2-CCR2 signaling pathway, which is involved in inflammation and cancer progression. nih.govspringermedizin.deresearchgate.net This inhibition can reduce the migration of monocytes and macrophages to inflamed tissues and tumors. researchgate.net this compound also appears to modulate the immune system by enhancing the activity of natural killer (NK) cells and cytotoxic T lymphocytes, crucial for the body's defense against pathogens and tumor cells. patsnap.comiiarjournals.org Furthermore, it has been shown to inhibit pro-inflammatory cytokines like IL-1β and IL-6. However, the exact molecular steps and targets involved in these processes require further detailed investigation. The mechanism behind its antioxidant effect, for instance, is not fully clear, although it has been hypothesized that germanium derivatives may catalyze the decomposition of hydrogen peroxide. nih.govspringermedizin.de Elucidating these unclear mechanisms at the molecular level is crucial for optimizing its therapeutic applications and developing more targeted interventions.

Further research is needed to fully characterize the pharmacological and biochemical interactions of this compound. This compound interacts with various enzymes, proteins, and other biomolecules, with CCR2 being a primary target. It has also been shown to interact with NF-κB, a key regulator of immune and inflammatory responses. Understanding these interactions in detail is essential for predicting potential drug-drug interactions and optimizing combination therapies. Research indicates that this compound could potentially interact with immunosuppressive drugs and anticoagulant medications, which might alter their efficacy or increase the risk of adverse effects. patsnap.com A comprehensive understanding of its metabolic pathways and how it interacts with other biological systems is vital for its safe and effective use.

The development of novel this compound derivatives and analogs is a promising avenue for future research. The synthesis of new germanium compounds with specific biological activities is a key direction in exploring the full potential of germanium chemistry. nih.govspringermedizin.de Modifying the structure of this compound could lead to compounds with enhanced biological activity, improved solubility, or more targeted effects. springermedizin.denih.gov Researchers are interested in creating stable water-soluble organic germanium compounds and exploring derivatives with various substituents to broaden their therapeutic scope. nih.govspringermedizin.denih.gov

This compound, also known as Ge-132, can exist in several polymeric forms, including repagermanium (RGe) and a linear polymer (GeSP). nih.govresearchgate.netencyclopedia.pub The structural form of the polymer influences its physicochemical properties, such as water solubility, which in turn affects its biological activity. nih.govresearchgate.netencyclopedia.pub this compound (PGe) is noted for having better water solubility compared to repagermanium. nih.govencyclopedia.pub Understanding the comprehensive relationship between these structural forms and their specific biological activities is important for optimizing formulations and therapeutic outcomes. Research using techniques like X-ray diffraction has helped distinguish the ladder-shaped structure of PGe from the infinite sheet structure of RGe. nih.gov Further studies are needed to fully understand how these structural differences translate into varying biological effects.